REACTION_CXSMILES
|
[F:1][C:2]([F:10])([C:6]([F:9])([F:8])[CH3:7])[CH:3]([OH:5])O.N1C=CC=CC=1.[F:17][C:18]([F:31])([F:30])[S:19]([O:22]S(C(F)(F)F)(=O)=O)(=[O:21])=[O:20]>ClCCl>[F:8][C:6]([F:9])([C:2]([F:10])([F:1])[CH2:3][O:5][S:19]([C:18]([F:31])([F:30])[F:17])(=[O:21])=[O:20])[CH2:7][O:22][S:19]([C:18]([F:31])([F:30])[F:17])(=[O:20])=[O:21]
|
Name
|
2,2,3,3-tetrafluorobutanediol
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC(C(O)O)(C(C)(F)F)F
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
34 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for one additional hour
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
leaving a dichloromethane-
|
Type
|
ADDITION
|
Details
|
containing oil
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC(COS(=O)(=O)C(F)(F)F)(C(COS(=O)(=O)C(F)(F)F)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |